molecular formula C18H13ClN2O4 B2492830 N-(4-chlorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide CAS No. 876875-35-3

N-(4-chlorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide

Cat. No. B2492830
CAS RN: 876875-35-3
M. Wt: 356.76
InChI Key: OTEJGDBOZQWMRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related furan carboxamide derivatives often involves multi-step reactions, starting from base furan compounds. For instance, the synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides involved reactions starting from ethyl naphtha[2,1-b]furan-2-carboxylate, followed by nitration, reaction with hydrazine hydrate, and subsequent Schiff base formation before finally reacting with chloro acetyl chloride (Devi, Ramaiah, Roopa, & Vaidya, 2010).

Molecular Structure Analysis

Molecular structure characterization is crucial for understanding the compound's interaction with biological targets. X-ray crystallography and NMR spectroscopy are common methods used for this purpose. For example, the crystal structure analysis of a closely related compound, (1R,3S,4S,5S,6S,7R,8S)-8-(4-chlorophenyl)-3-hydroxy-7-methyl-6-nitro-N,5-diphenyl-2-oxabicyclo[2.2.2]octane-1-carboxamide, provided insights into its molecular configuration, showing intermolecular hydrogen bonds and crystal packing details (Guo, Zhang, & Xia, 2015).

Chemical Reactions and Properties

The compound's chemical reactivity, including its participation in Suzuki-Miyaura cross-coupling and its antimicrobial activities against drug-resistant bacteria, has been studied. Such reactions are pivotal for modifying the compound to enhance its biological activities or to incorporate it into more complex molecules (Siddiqa et al., 2022).

Scientific Research Applications

Synthesis and Antibacterial Properties

N-(4-Chlorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide and its analogues have been explored for their synthesis processes and biological activities, particularly their antibacterial properties. A study detailed the synthesis of related compounds and investigated their in vitro antibacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The synthesized molecule showed significant effectiveness against these bacteria, especially NDM-positive A. baumannii, in comparison to various commercially available drugs. Docking studies and molecular dynamics simulations further validated these findings, highlighting the molecule's interaction stability with the active site of the target bacteria (Siddiqa et al., 2022).

Antifungal and Antiprotozoal Activities

Compounds related to N-(4-chlorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide have been synthesized to observe their antifungal and antiprotozoal activities. These compounds were evaluated against various fungal species like Trichophyton asteroides and Aspergillus fumigatus, showing moderate effectiveness. Moreover, related analogues were found to be very active against Trypanosoma rhodesiense in mice, with some compounds producing cures at submilligram dosage levels and exhibiting a prolonged curative effect. These findings suggest potential applications of these compounds in treating protozoal infections (Makino, 1962); (Das & Boykin, 1977).

Cytoprotective Effects

One of the analogues of N-(4-chlorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide, known as BK3C231, has demonstrated significant cytoprotective effects in cellular models. The study showcased that BK3C231 could inhibit cytotoxicity induced by the carcinogen 4-nitroquinoline 1-oxide (4NQO) in human colon fibroblast cells. This compound effectively reduced DNA strand breaks and micronucleus formation, and mitigated losses of mitochondrial membrane potential and cardiolipin, indicating its potential as a chemopreventive agent in protecting against DNA and mitochondrial damage (Tan et al., 2019).

properties

IUPAC Name

N-(4-chlorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c1-11-16(18(22)20-14-7-5-13(19)6-8-14)10-17(25-11)12-3-2-4-15(9-12)21(23)24/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEJGDBOZQWMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide

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